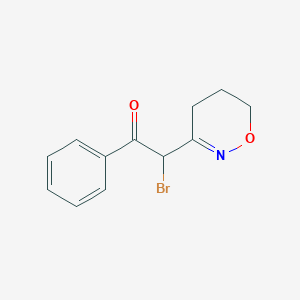![molecular formula C8H10ClNO3 B14516645 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride CAS No. 62758-43-4](/img/structure/B14516645.png)
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyamino group attached to the benzene ring, which is further modified by the addition of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Hydroxyamination: The benzoic acid undergoes a hydroxyamination reaction, where a hydroxyamino group is introduced to the benzene ring. This step often requires the use of hydroxylamine hydrochloride as a reagent and a suitable solvent such as ethanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes:
Reactor Setup: A reactor equipped with a reflux condenser is used to carry out the hydroxyamination reaction.
Purification: The crude product is purified through recrystallization or filtration to obtain the pure compound.
Quality Control: The final product undergoes quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxybenzoic acid: Similar structure but lacks the amino group.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62758-43-4 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-[(hydroxyamino)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-8(11)7-4-2-1-3-6(7)5-9-12;/h1-4,9,12H,5H2,(H,10,11);1H |
InChI Key |
AWHWYMGQJCGJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNO)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
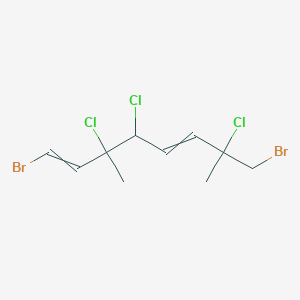
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
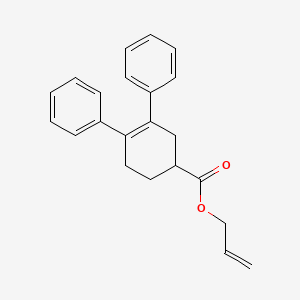

![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
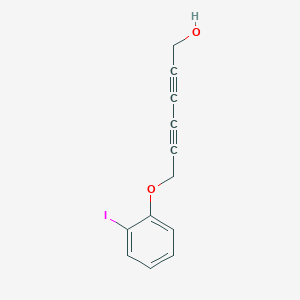

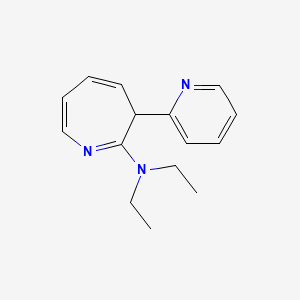
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
